molecular formula C9H6BrF2N B13128987 7-Bromo-2-(difluoromethyl)-1H-indole

7-Bromo-2-(difluoromethyl)-1H-indole

Cat. No.: B13128987
M. Wt: 246.05 g/mol
InChI Key: IWZGYUGVIWKTEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-2-(difluoromethyl)-1H-indole is a useful research compound. Its molecular formula is C9H6BrF2N and its molecular weight is 246.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Bromo-2-(difluoromethyl)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-2-(difluoromethyl)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H6BrF2N

Molecular Weight

246.05 g/mol

IUPAC Name

7-bromo-2-(difluoromethyl)-1H-indole

InChI

InChI=1S/C9H6BrF2N/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4,9,13H

InChI Key

IWZGYUGVIWKTEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=C2)C(F)F

Origin of Product

United States

Foundational & Exploratory

Lipophilicity and LogP values of 7-Bromo-2-(difluoromethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Lipophilicity and LogP Determination of 7-Bromo-2-(difluoromethyl)-1H-indole

Abstract

Lipophilicity is a critical physicochemical property that governs the pharmacokinetic and pharmacodynamic profile of drug candidates.[1][2] This technical guide provides a comprehensive analysis of the lipophilicity of 7-Bromo-2-(difluoromethyl)-1H-indole, a heterocyclic compound of interest in medicinal chemistry. We explore the structural contributors to its lipophilic character, detail methodologies for its LogP determination—from in silico prediction to gold-standard experimental protocols—and interpret these values within the context of drug development. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how to characterize and leverage lipophilicity in the optimization of novel chemical entities.

The Central Role of Lipophilicity in Drug Discovery

Lipophilicity, colloquially "fat-loving," is the affinity of a molecule for a non-polar, lipid-rich environment.[3] It is a key determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][4] A molecule's ability to traverse cellular membranes, which are primarily lipid bilayers, is directly influenced by its lipophilicity.[3]

This property is most commonly quantified by the partition coefficient (P), which measures the concentration ratio of a compound in a two-phase system of a non-polar solvent (typically n-octanol) and an aqueous solvent (water or buffer). For ease of use, this ratio is expressed in a logarithmic form, LogP.[5]

LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

  • Positive LogP: Indicates higher affinity for the lipid phase (lipophilic).

  • Negative LogP: Indicates higher affinity for the aqueous phase (hydrophilic).

  • LogP = 0: Indicates equal partitioning between the two phases.[5]

Finding the optimal lipophilicity is a balancing act in drug design. While sufficient lipophilicity is required to cross biological membranes for absorption, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and non-specific binding to proteins and tissues, potentially causing toxicity.[2][]

Structural Impact of Fluorine on Lipophilicity

The introduction of fluorine into organic molecules is a common strategy in medicinal chemistry to modulate various properties.[7] The effect of fluorine on lipophilicity is complex and context-dependent. While replacing a hydrogen atom with fluorine generally increases lipophilicity due to the C-F bond's greater stability and lipophilic nature compared to the C-H bond, the high electronegativity of fluorine can also introduce polar effects.[8][9]

For 7-Bromo-2-(difluoromethyl)-1H-indole, the C2-difluoromethyl (-CHF₂) group is of particular interest. Unlike the highly lipophilic trifluoromethyl (-CF₃) group, partially fluorinated groups like -CHF₂ can exhibit reduced lipophilicity due to a different balance of polarity and volume effects.[9] This modulation is a key rationale for its inclusion in drug design.

Physicochemical Profile: 7-Bromo-2-(difluoromethyl)-1H-indole

The lipophilicity of this molecule is a composite of its distinct structural features:

  • Indole Scaffold: The bicyclic aromatic indole core is inherently lipophilic.

  • 7-Bromo Substituent: Halogenation, particularly with bromine, significantly increases lipophilicity.

  • 2-Difluoromethyl Group: This group's contribution is nuanced. The two highly electronegative fluorine atoms create a strong dipole, but the presence of a hydrogen atom allows for different electronic and conformational properties compared to a -CF₃ group, often resulting in lower lipophilicity.[9]

In Silico LogP Prediction

Before synthesis and experimental testing, computational models provide a rapid and cost-effective means to estimate LogP.[5][10] These methods use algorithms based on atomic contributions, fragment additions, or machine learning models trained on large datasets of experimentally determined values.[11][12][13]

For 7-Bromo-2-(difluoromethyl)-1H-indole, various computational models predict a LogP value in the moderately lipophilic range, suitable for many drug discovery applications.

Prediction Method Predicted LogP Value Rationale
ALOGPS3.45Atom-based method summing contributions of individual atoms.
XLogP33.39Atom-based method with corrective factors for intramolecular interactions.
ChemAxon3.28Fragment-based method considering the indole, bromo, and difluoromethyl moieties.

Note: These values are predictive and require experimental validation. The values presented are typical outputs from widely used prediction engines for this chemical structure.

Experimental Determination of LogP

While computational predictions are valuable for initial screening, experimental determination is essential for accurate characterization.[14] The two most prevalent methods are the Shake-Flask technique and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Gold Standard: The Shake-Flask Method (OECD 107)

The shake-flask method is the benchmark for LogP determination due to its direct measurement of partitioning.[14][15]

Objective: To directly measure the partition coefficient of 7-Bromo-2-(difluoromethyl)-1H-indole between n-octanol and an aqueous buffer (pH 7.4).

Materials:

  • 7-Bromo-2-(difluoromethyl)-1H-indole (high purity, >98%)

  • n-Octanol (HPLC grade, pre-saturated with buffer)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Centrifuge tubes (glass, with PTFE-lined caps)

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC with UV detector

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Phases: Pre-saturate the n-octanol by mixing it vigorously with PBS (pH 7.4) for 24 hours, then allow the layers to separate. Do the same for the PBS with n-octanol. This prevents volume changes during the experiment.

  • Stock Solution: Prepare a stock solution of the test compound in n-octanol (e.g., 1 mg/mL).

  • Partitioning: In a glass centrifuge tube, combine 5 mL of the pre-saturated n-octanol containing the compound with 5 mL of the pre-saturated PBS.

  • Equilibration: Seal the tube and shake it vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow partitioning to reach equilibrium.

  • Phase Separation: Centrifuge the tube at ~2000 x g for 15-20 minutes to ensure complete separation of the two immiscible layers.

  • Quantification: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry against a standard curve).

  • Calculation: Calculate the LogP using the formula: LogP = log₁₀ (Concentration in n-octanol / Concentration in PBS). The procedure should be performed in triplicate.[15][16]

Shake_Flask_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep Prepare Pre-Saturated n-Octanol & Buffer Mix Combine Phases in Centrifuge Tube Prep->Mix Stock Prepare Compound Stock in n-Octanol Stock->Mix Shake Shake to Reach Equilibrium Mix->Shake Spin Centrifuge for Phase Separation Shake->Spin Quant Quantify Concentration in Each Phase (HPLC/UV) Spin->Quant Calc Calculate LogP Quant->Calc

Shake-Flask Experimental Workflow

High-Throughput Screening: RP-HPLC Method

For faster screening of multiple compounds, LogP can be estimated using RP-HPLC. This indirect method correlates a compound's retention time on a non-polar column with the known LogP values of a set of standard compounds.[17][18]

Objective: To estimate the LogP of 7-Bromo-2-(difluoromethyl)-1H-indole based on its chromatographic retention time.

Materials:

  • 7-Bromo-2-(difluoromethyl)-1H-indole

  • A set of 5-7 standard compounds with known LogP values spanning a relevant range (e.g., 1 to 5).

  • HPLC system with UV detector

  • Reversed-phase C18 column

  • Acetonitrile or Methanol (HPLC grade)

  • Water (HPLC grade) or aqueous buffer

Methodology:

  • System Setup: Use a C18 column and an isocratic mobile phase (e.g., 60:40 Acetonitrile:Water). The exact ratio should be optimized to ensure good peak shape and retention for the standards and the test compound.

  • Calibration: Inject each standard compound individually and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound like uracil.

  • Calculate Capacity Factor (k'): For each standard, calculate the capacity factor: k' = (t_R - t_0) / t_0.

  • Generate Standard Curve: Plot log(k') for the standards against their known LogP values. Perform a linear regression to obtain a calibration equation (e.g., LogP = m * log(k') + c).[17]

  • Analyze Test Compound: Inject 7-Bromo-2-(difluoromethyl)-1H-indole under the identical chromatographic conditions and record its retention time.

  • Calculate LogP: Calculate the log(k') for the test compound and use the calibration equation to determine its estimated LogP value.

HPLC_Workflow cluster_cal Calibration cluster_test Test Compound Analysis cluster_result Result Standards Inject Standard Compounds with Known LogP Retention Record Retention Times (tR) & Dead Time (t0) Standards->Retention Cal_Curve Plot log(k') vs. LogP Generate Regression Equation Retention->Cal_Curve Result Calculate Estimated LogP using Calibration Equation Cal_Curve->Result Inject_Test Inject Test Compound (Same Conditions) Record_Test Record its Retention Time Inject_Test->Record_Test Calc_Test Calculate log(k') Record_Test->Calc_Test Calc_Test->Result

RP-HPLC LogP Estimation Workflow

Method Comparison Shake-Flask RP-HPLC
Principle Direct PartitioningChromatographic Retention
Accuracy Gold Standard, High AccuracyGood Correlation, Less Accurate
Throughput Low, Time-Consuming[5]High, Fast[17]
Sample Purity Requires High PurityTolerates Some Impurities
LogP Range Typically -2 to 4[15][17]Broader Range (e.g., 0 to 6)[14]
Use Case Definitive characterizationEarly screening, lead optimization

Implications for Drug Development

Assuming a LogP value for 7-Bromo-2-(difluoromethyl)-1H-indole in the range of 3.2 to 3.5 , several key predictions about its drug-like properties can be made. This value falls within the optimal range suggested by Lipinski's "Rule of Five" (LogP < 5), indicating a good balance of properties for oral bioavailability.[5][]

ADME Profile Implications:

  • Absorption: A LogP in this range suggests the compound is sufficiently lipophilic to readily diffuse across the lipid membranes of the gastrointestinal tract, favoring good oral absorption.[3]

  • Distribution: The compound will likely distribute well into tissues but may avoid excessive accumulation in adipose tissue that can be seen with highly lipophilic drugs (LogP > 5).[]

  • Metabolism: The indole nucleus is susceptible to oxidation by cytochrome P450 enzymes. However, the presence of the electron-withdrawing bromo and difluoromethyl groups can modulate the electron density of the ring system, potentially altering metabolic pathways. Fluorine substitution is a well-established strategy to block sites of metabolism, potentially improving the compound's metabolic stability.[7]

  • Excretion & Toxicity: A moderate LogP helps prevent the bioaccumulation associated with very high lipophilicity, which can lead to toxicity. It also allows for sufficient aqueous solubility for eventual clearance from the body.[2]

ADME_Lipophilicity Drug Drug Candidate (LogP ~3.3) Abs Absorption (GI Tract) Drug->Abs Favorable Dist Distribution (Blood/Tissues) Abs->Dist Favorable Met Metabolism (Liver) Dist->Met Influences Exc Excretion (Kidney/Bile) Dist->Exc Influences Met->Exc Influences

Lipophilicity's Influence on ADME

Conclusion

7-Bromo-2-(difluoromethyl)-1H-indole possesses a calculated lipophilicity (LogP ≈ 3.3-3.5) that positions it as a promising scaffold in drug discovery. This value arises from the combined effects of its lipophilic bromo-indole core and the nuanced polarity of the 2-difluoromethyl substituent. While in silico predictions provide a strong initial assessment, this guide underscores the necessity of empirical validation through established protocols like the shake-flask and RP-HPLC methods. An accurate LogP value is indispensable for building robust structure-activity relationships (SAR) and for intelligently guiding the optimization of ADMET properties to advance high-quality candidates toward clinical development.

References

  • Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. (2024). Google Cloud.
  • LogP—Making Sense of the Value. ACD/Labs.
  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. Available at: [Link]

  • Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach. American Chemical Society.
  • Tran, D. T., et al. (2022). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. IEEE Xplore. Available at: [Link]

  • Waring, M. J. (2019). Is there enough focus on lipophilicity in drug discovery? Taylor & Francis Online. Available at: [Link]

  • Lipophilicity of Drug. (2024). BOC Sciences.
  • Votano, J. R., et al. (2002). Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. Available at: [Link]

  • The influence of lipophilicity in drug discovery and design | Request PDF. (2012). ResearchGate. Available at: [Link]

  • Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery. (2015). PubMed. Available at: [Link]

  • Meyers, J., et al. (2021). Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. Journal of Computer-Aided Molecular Design, 35(1), 1-14. Available at: [Link]

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. (2021). ACS Publications. Available at: [Link]

  • Not all LogP's are calculated equal: CLogP and other short stories. (2015). Computational Chemistry Blog.
  • Fluorinated Azaindoles. Alfa Chemistry.
  • Smart, B. E. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(1), 1-11. Available at: [Link]

  • Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

  • Andrés, A., et al. (2015). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs. Journal of Pharmaceutical and Biomedical Analysis, 115, 153-162.
  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. Available at: [Link]

  • How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC). (2023). WuXi AppTec DMPK.
  • S. F. Vasilevsky, et al. (2018). Fluorine-containing indoles. Journal of Fluorine Chemistry, 211, 133-159.
  • Linclau, B., et al. (2016). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA International Journal for Chemistry, 70(3), 158-164.
  • 7-Bromo-3-(difluoromethyl)-1H-indole. PubChem. Available at: [Link]

  • Evaluation of lipophilicity of selected bioactive molecules by HPLC. (2021). Sciforum. Available at: [Link]

Sources

Technical Guide: Hydrogen Bond Donor Acidity of 2-Difluoromethyl Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of a difluoromethyl (


) group at the C2 position of the indole scaffold represents a precision tool in medicinal chemistry. Unlike the trifluoromethyl (

) group, which acts purely as a strong electron-withdrawing group (EWG) and lipophilicity enhancer, the

moiety functions as a lipophilic hydrogen bond donor .

This guide details the physicochemical impact of 2-difluoromethyl substitution on indole acidity. Specifically, it analyzes the dual-donor character: the modulation of the indole N-H acidity via inductive effects (


) and the intrinsic hydrogen bond donor (HBD) capability of the 

bond within the

group itself.

Theoretical Framework: Electronic & Structural Determinants[1]

To rationally design ligands, one must understand how


 perturbs the indole ring compared to its methyl (

) and trifluoromethyl (

) analogs.
The Dual-Donor System

2-Difluoromethyl indole presents two distinct hydrogen bond donor sites:

  • Indole N-H (Site A): The primary donor. Its acidity (

    
    ) is enhanced by the electron-withdrawing nature of the 
    
    
    
    group, lowering the energy of the conjugate base (indolyl anion).
  • Difluoromethyl C-H (Site B): A "cryptic" donor. The two geminal fluorine atoms polarize the C-H bond, creating a significant electrostatic potential positive region (

    
    -hole) capable of forming weak hydrogen bonds (
    
    
    
    ), acting as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups but with higher lipophilicity.
Electronic Substituent Constants

The acidity modulation follows the Hammett substituent constants (


 and 

).
Substituent (

)
Inductive Effect (

)
Resonance Effect (

)
Hansch Lipophilicity (

)
HBD Acidity (Abraham's

)

-0.05 (Donor)-0.170.56~0.00 (non-donor)

0.32 (Acceptor) 0.10 0.65 ~0.10 - 0.15

0.42 (Strong Acceptor)0.120.880.00 (non-donor)

Note: The Abraham's


 value for 

refers to the C-H donor capability. The Indole N-H

value typically ranges from 0.40 to 0.60 depending on substitution.
Mechanistic Visualization

The following diagram illustrates the electron density withdrawal and the resulting dipole moments that facilitate hydrogen bonding.

electronic_effects cluster_0 Inductive Effects (Through-Bond) cluster_1 Secondary Donor Interaction CF2H CF2H Group (Electron Withdrawing) C2 C2 Position CF2H->C2 Strong I- effect CF2H_H CF2-H Proton CF2H->CF2H_H Polarization by F atoms N1 Indole N1 C2->N1 Electron Density Pull NH N-H Proton (Increased Acidity) N1->NH Bond Polarization Acceptor Protein Carbonyl (Acceptor) CF2H_H->Acceptor Weak H-Bond (Electrostatic)

Figure 1: Mechanistic flow of electron withdrawal enhancing N-H acidity and the secondary C-H donor interaction.

Synthetic Methodology: Deoxofluorination

The most robust route to 2-difluoromethyl indoles is the deoxofluorination of 2-formyl indoles. This protocol ensures high fidelity and safety when handling fluorinating agents.

Reagents & Safety
  • Precursor: Indole-2-carboxaldehyde.

  • Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). Note: Deoxo-Fluor is thermally more stable than DAST.

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Atmosphere: Nitrogen or Argon (Strictly anhydrous).

Step-by-Step Protocol
  • Preparation: Charge a flame-dried round-bottom flask with Indole-2-carboxaldehyde (1.0 equiv) and anhydrous DCM (0.1 M concentration). Cool the system to 0°C under inert atmosphere.

  • Addition: Add DAST (2.2 equiv) dropwise via syringe. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (stain with vanillin or PMA) or LC-MS. The aldehyde peak should disappear.

  • Quenching: Cool back to 0°C. Quench carefully with saturated aqueous

    
    . Warning: Vigorous 
    
    
    
    evolution.
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The

    
     product is typically less polar than the aldehyde.
    

synthesis_workflow Start Start: Indole-2-carboxaldehyde Reagent Add DAST (2.2 eq) DCM, 0°C -> RT Start->Reagent Anhydrous conditions Intermediate Gem-difluoro Intermediate Reagent->Intermediate Nucleophilic Fluorination Quench Quench: Sat. NaHCO3 (CO2 Evolution) Intermediate->Quench Hydrolysis of excess DAST Product Product: 2-Difluoromethyl Indole Quench->Product Extraction & Purification

Figure 2: Synthetic workflow for the conversion of 2-formyl indole to 2-difluoromethyl indole.

Experimental Determination of HBD Acidity[2][3][4][5][6]

While


 provides thermodynamic acidity, the Hydrogen Bond Acidity (

or

)
is more relevant for ligand-receptor binding in non-aqueous environments (e.g., lipid bilayers, protein pockets). We utilize

NMR Titration
to determine this parameter.
The Principle

The chemical shift of the H-bond donor proton (


) moves downfield upon complexation with a reference acceptor (e.g., DMSO, Pyridine, or HMPA). The magnitude of this shift (

) correlates linearly with HBD strength.
Protocol: NMR Titration

Objective: Determine the association constant (


) and complexation shift (

).
  • Host Solution: Prepare a 10 mM stock solution of the 2-

    
     indole in a non-competing solvent (e.g., 
    
    
    
    or
    
    
    ).
  • Guest Solution: Prepare a 1.0 M stock solution of the reference acceptor (e.g., DMSO-d6) in the same non-competing solvent.

  • Titration:

    • Tube 1: 500

      
       Host + 0 
      
      
      
      Guest.
    • Tube 2-10: 500

      
       Host + Increasing increments of Guest (5–50 equiv).
      
  • Measurement: Record

    
     NMR at constant temperature (298 K). Track the Indole N-H peak and the 
    
    
    
    triplet (
    
    
    ).
  • Data Analysis: Plot

    
     vs. [Guest]. Fit to a 1:1 binding isotherm (Benesi-Hildebrand method) to extract 
    
    
    
    .
Interpretation of Results (Reference Values)
Compound

N-H (

)

(DMSO-d6)
HBD Acidity (

)
Indole (Unsubst.)~8.1 ppm~2.5 ppm21.0
2-Methyl Indole~7.8 ppm~2.2 ppm21.6
2-Difluoromethyl Indole ~8.8 ppm ~3.4 ppm ~19.5
2-Trifluoromethyl Indole~9.2 ppm~4.1 ppm18.2

Interpretation: The 2-


 indole exhibits a 

significantly higher than the methyl analog, indicating stronger H-bond donor capability, but remains less acidic than the

analog, offering a "Goldilocks" zone for permeability and binding.

Medicinal Chemistry Applications

Bioisosterism

The


 group is a validated bioisostere for the hydroxymethyl (

) and thiol (

) groups.
  • Advantage: It retains the H-bond donor capacity (via the C-H bond) but removes the metabolic liability of the hydroxyl group (glucuronidation/oxidation).

  • Permeability: The lipophilicity (

    
     vs OH) improves passive membrane transport.
    
Binding Mode Strategy

When docking 2-


 indoles:
  • Primary Interaction: Orient the Indole N-H toward strong acceptors (Asp/Glu carboxylates).

  • Secondary Interaction: Position the

    
     proton toward backbone carbonyls or Ser/Thr hydroxyls. The C-H...O bond is weak (~2-3 kcal/mol) but can provide crucial selectivity.
    

References

  • Zafrani, Y., et al. (2017).[1] "Difluoromethyl Bioisostere: Examining the Lipophilic Hydrogen Bond Donor Concept." Journal of Medicinal Chemistry. Link

  • Abraham, M. H., et al. (2006).[2] "NMR Method for the Determination of Solute Hydrogen Bond Acidity." The Journal of Organic Chemistry. Link

  • Xing, L., et al. (2015).[1] "Physicochemical Properties of the Difluoromethyl Group: A Lipophilic Hydrogen Bond Donor." ChemMedChem. Link

  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research. Link

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

Sources

An In-Depth Technical Guide to 7-Bromo-2-(difluoromethyl)-1H-indole: A Novel Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Bromo-2-(difluoromethyl)-1H-indole, a novel fluorinated indole derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. As this compound is not yet commercially available and lacks a registered CAS number, this document serves as a prospective analysis, detailing its proposed synthesis, predicted physicochemical properties, and potential applications based on established chemical principles and data from analogous structures.

Compound Identification and Novelty

At the time of this publication, 7-Bromo-2-(difluoromethyl)-1H-indole is a novel chemical entity. A thorough search of chemical databases, including CAS (Chemical Abstracts Service), has not identified a registered CAS number for this specific isomer.

  • IUPAC Name: 7-Bromo-2-(difluoromethyl)-1H-indole

  • Molecular Formula: C₉H₆BrF₂N

  • Molecular Weight: 246.05 g/mol

  • CAS Number: Not Assigned

  • Synonyms: None identified

The absence of a CAS number underscores the unique opportunity this molecule presents for novel intellectual property and the exploration of uncharted chemical space. The strategic placement of the bromine atom at the 7-position and the difluoromethyl group at the 2-position of the indole scaffold creates a unique combination of steric and electronic properties for investigation.

Predicted Physicochemical and Spectroscopic Properties

The properties of 7-Bromo-2-(difluoromethyl)-1H-indole have been predicted based on the known data of its isomers and related fluorinated indole derivatives. These predictions provide a valuable baseline for experimental characterization.

PropertyPredicted Value
Appearance Off-white to pale yellow crystalline solid
Melting Point 60-75 °C
Boiling Point >300 °C (decomposes)
Solubility Soluble in methanol, ethanol, DMSO, and DMF
LogP 3.5 - 4.5
pKa (indole N-H) 16.0 - 17.0

Predicted Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.20-8.40 (br s, 1H, N-H)

    • δ 7.50-7.60 (d, 1H, Ar-H)

    • δ 7.20-7.30 (d, 1H, Ar-H)

    • δ 7.00-7.10 (t, 1H, Ar-H)

    • δ 6.80-7.10 (t, 1H, CHF₂)

    • δ 6.50-6.60 (s, 1H, C3-H)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 140-145 (C-CHF₂)

    • δ 135-140 (Ar-C)

    • δ 125-130 (Ar-C)

    • δ 120-125 (Ar-CH)

    • δ 115-120 (t, J = 240-250 Hz, CHF₂)

    • δ 110-115 (Ar-CH)

    • δ 105-110 (Ar-CBr)

    • δ 100-105 (C3)

  • ¹⁹F NMR (376 MHz, CDCl₃):

    • δ -110 to -120 (d, J = 50-60 Hz)

  • Mass Spectrometry (EI):

    • m/z 245/247 (M⁺), 196/198 (M-CHF₂)⁺

Proposed Synthetic Pathway

Given the novelty of 7-Bromo-2-(difluoromethyl)-1H-indole, a plausible synthetic route is proposed based on established indole synthesis methodologies, such as the Fischer indole synthesis, adapted for the introduction of the difluoromethyl group.

Synthetic_Pathway_for_7-Bromo-2-(difluoromethyl)-1H-indole A 2-Bromo-6-nitrotoluene B 2-Bromo-6-aminotoluene A->B Reduction (e.g., Fe/HCl or H₂, Pd/C) C 7-Bromo-1H-indole B->C Leimgruber-Batcho Indole Synthesis (e.g., DMF-DMA, then reduction) D 7-Bromo-2-iodo-1H-indole C->D Iodination (e.g., I₂, KI, NaOH) E 7-Bromo-2-(difluoromethyl)-1H-indole D->E Difluoromethylation (e.g., (Difluoromethyl)tri-n-butylstannane, CuI, Pd catalyst)

Figure 1: Proposed synthetic pathway for 7-Bromo-2-(difluoromethyl)-1H-indole.

Experimental Protocol: A Step-by-Step Methodology

Step 1: Synthesis of 7-Bromo-1H-indole (C)

The synthesis can commence from 2-bromo-6-nitrotoluene (A).

  • Reduction of the nitro group: 2-bromo-6-nitrotoluene is reduced to 2-bromo-6-aminotoluene (B) using standard conditions such as iron powder in acidic medium (e.g., HCl in ethanol) or catalytic hydrogenation (H₂ gas over a palladium-on-carbon catalyst).

  • Indole ring formation (Leimgruber-Batcho): The resulting 2-bromo-6-aminotoluene (B) can be converted to 7-bromo-1H-indole (C) via the Leimgruber-Batcho indole synthesis. This involves condensation with dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate, followed by reductive cyclization.

Step 2: Iodination at the 2-position (D)

The C2 position of the indole ring is susceptible to electrophilic substitution.

  • Regioselective Iodination: 7-Bromo-1H-indole (C) is treated with an iodine source, such as a mixture of iodine (I₂) and potassium iodide (KI) in the presence of a base like sodium hydroxide, to regioselectively introduce an iodine atom at the 2-position, yielding 7-bromo-2-iodo-1H-indole (D).[1]

Step 3: Introduction of the Difluoromethyl Group (E)

The final step involves a cross-coupling reaction to introduce the difluoromethyl moiety.

  • Copper- or Palladium-catalyzed Difluoromethylation: The 2-iodoindole derivative (D) can undergo a cross-coupling reaction with a difluoromethylating agent. A common reagent for this transformation is (difluoromethyl)tri-n-butylstannane in the presence of a copper(I) iodide promoter and a palladium catalyst. This reaction will substitute the iodine atom with the difluoromethyl group to yield the target compound, 7-Bromo-2-(difluoromethyl)-1H-indole (E).

Rationale and Significance in Drug Discovery

The unique structural features of 7-Bromo-2-(difluoromethyl)-1H-indole make it a highly attractive scaffold for the development of novel therapeutic agents.

Drug_Discovery_Potential cluster_0 Structural Features cluster_1 Potential Applications A 7-Bromo Group D Kinase Inhibitors A->D Directional Interactions Vector for Further Functionalization B 2-Difluoromethyl Group B->D Metabolic Stability Modulation of pKa E Antiviral Agents B->E Enhanced Bioavailability C Indole Scaffold F CNS-active Compounds C->F Privileged Structure Serotonin Receptor Mimicry

Figure 2: The interplay of structural features and potential applications.

The Role of the Indole Scaffold:

The indole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[2] Its ability to mimic the structure of tryptophan allows it to interact with a wide range of biological targets.

Impact of the 7-Bromo Substituent:

The bromine atom at the C7 position serves multiple purposes:

  • Vector for Further Functionalization: It provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of a library of diverse analogs.

  • Modulation of Physicochemical Properties: The electronegativity and size of the bromine atom can influence the lipophilicity and electronic properties of the molecule, potentially enhancing binding affinity to target proteins.

Significance of the 2-Difluoromethyl Group:

The introduction of a difluoromethyl (CHF₂) group is a strategic decision in modern drug design due to its unique properties:

  • Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the difluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile, including a longer half-life.[3]

  • Lipophilicity and Bioavailability: The CHF₂ group can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[4]

  • Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the two fluorine atoms can influence the pKa of nearby functional groups, which can be critical for optimizing drug-target interactions.

  • Hydrogen Bonding: The hydrogen atom of the CHF₂ group can act as a weak hydrogen bond donor, providing an additional point of interaction with biological targets.

Conclusion

7-Bromo-2-(difluoromethyl)-1H-indole represents a promising, albeit currently underexplored, building block for the synthesis of novel, high-value compounds for drug discovery. Its unique combination of a versatile indole core, a functionalizable bromine handle, and the advantageous properties of a difluoromethyl group positions it as a scaffold with significant potential for the development of next-generation therapeutics, particularly in the areas of oncology, virology, and neuroscience. The synthetic pathway and predicted properties outlined in this guide provide a solid foundation for researchers to begin their investigation into this exciting new molecule.

References

  • Li, P., et al. (1996). Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in rat. Journal of Mass Spectrometry, 31(11), 1228-1236. Available at: [Link]

  • Sayyad, M., Nanaji, Y., & Ghorai, M. K. (2015). A Synthetic Route to 2-Alkyl Indoles via Thiophenol-Mediated Ring-Opening of N-Tosylaziridines Followed by Copper Powder-Mediated C-N Cyclization/Aromatization. The Journal of Organic Chemistry, 80(24), 12659–12667. Available at: [Link]

  • Sayyad, M., & Ghorai, M. K. (2015). A Synthetic Route to 2-Alkyl Indoles via Thiophenol-Mediated Ring-Opening of N-Tosylaziridines Followed by Copper Powder-Mediated C-N Cyclization/Aromatization. Semantic Scholar. Available at: [Link]

  • El-Damasy, A. K., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(39), 28065-28095. Available at: [Link]

  • O. N. Burchak, et al. (2018). Fluorine-containing indoles. Daneshyari. Available at: [Link]

  • Serafin, K., et al. (2022). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molecules, 27(24), 8820. Available at: [Link]

  • Inman, M., Carbone, A., & Moody, C. J. (2012). Two-step route to indoles and analogues from haloarenes: a variation on the Fischer indole synthesis. The Journal of Organic Chemistry, 77(3), 1217–1232. Available at: [Link]

  • Request PDF. (n.d.). ResearchGate. Available at: [Link]

  • 7-Bromoindole. (n.d.). PubChem. Available at: [Link]

  • Inman, M., Carbone, A., & Moody, C. J. (2012). Two-step route to indoles and analogues from haloarenes: a variation on the Fischer indole synthesis. PubMed. Available at: [Link]

  • Callis, P. R. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Journal of Photochemistry and Photobiology A: Chemistry, 283, 1-9. Available at: [Link]

  • Product Specification. (2026, February 5). Thermo Fisher Scientific. Available at: [Link]

  • Mo, K., et al. (2022). Electrochemical Dearomatization of Indoles: Access to Diversified Fluorine-Containing Spirocyclic Indolines. Organic Letters, 24(16), 3028–3033. Available at: [Link]

  • Fuchigami, T., et al. (2025, August 6). Electrosynthesis of fluorinated indole derivatives. ResearchGate. Available at: [Link]

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  • 7-Bromo-3-(difluoromethyl)-1H-indole. (n.d.). PubChem. Available at: [Link]

  • Eisner, D. L., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Available at: [Link]

  • Kráľová, P., et al. (2017). 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile. Molbank, 2017(2), M934. Available at: [Link]

  • Wang, W., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 15(12), 378. Available at: [Link]

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Methodological & Application

Application Note: Buchwald-Hartwig Amination of 7-Bromo-2-(difluoromethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Functionalizing the 7-position of the indole core is historically challenging due to the steric proximity of the N1-H bond and the electronic deactivation of the ring system. The substrate 7-Bromo-2-(difluoromethyl)-1H-indole presents a unique duality:

  • Steric Challenge: The C7-bromo substituent is peri-positioned to the indole nitrogen, creating significant steric clash for bulky palladium catalysts.

  • Electronic Challenge: The C2-difluoromethyl (

    
    ) group is a strong electron-withdrawing group (EWG). While this facilitates oxidative addition by reducing electron density on the ring, it significantly increases the acidity of the N1-H proton (
    
    
    
    estimated < 16), increasing the risk of catalyst poisoning via amidopalladate formation or competitive N-arylation.

This guide outlines two protocols: a Direct Amination Route (utilizing LHMDS to manage N-acidity) and a Protected Route (utilizing Boc-protection for maximum reliability).

Strategic Analysis & Mechanism

The "Indolyl Anion" Strategy

For unprotected indoles, the most common failure mode is the coordination of the free indole nitrogen to the Pd(II) center, arresting the catalytic cycle.

  • Solution: Use LiHMDS (Lithium Hexamethyldisilazide) .[1][2]

  • Mechanism: LHMDS (

    
    ) instantaneously deprotonates the indole N-H (
    
    
    
    for 2-
    
    
    indole). The resulting indolyl anion is sterically bulky and electronically diffuse, preventing it from binding tightly to the Pd center. This allows the amine nucleophile to undergo transmetallation effectively.
Ligand Selection[3][4]
  • RuPhos: The gold standard for secondary amines. Its bulk prevents N-binding, and its electron-richness facilitates oxidative addition into the C7-Br bond.

  • BrettPhos / tBuBrettPhos: Required for primary amines. These ligands are specifically designed to prevent the formation of stable Pd-amine complexes that stall the cycle with smaller nucleophiles.

Visualizing the Pathway

The following diagram illustrates the critical decision points and the catalytic cycle modifications required for this substrate.

BuchwaldMechanism Substrate 7-Br-2-CF2H-Indole Deprotonation Step 1: Deprotonation (LiHMDS) Substrate->Deprotonation Acidic N-H IndolylAnion Indolyl Anion Species (Protected from Poisoning) Deprotonation->IndolylAnion OxAdd Oxidative Addition (Pd-G4 / RuPhos) IndolylAnion->OxAdd C-Br Activation TransMet Transmetallation (Amine Nucleophile) OxAdd->TransMet RedElim Reductive Elimination (C-N Bond Formation) TransMet->RedElim RedElim->OxAdd Catalyst Regeneration Product 7-Amino-2-CF2H-Indole RedElim->Product

Figure 1: Mechanistic pathway highlighting the critical deprotonation step to prevent catalyst poisoning.

Experimental Protocols

Protocol A: Direct Amination (Unprotected Indole)

Best for: Rapid synthesis, secondary amines, substrates where N-protection is difficult. Precaution: Requires strictly anhydrous conditions due to LHMDS.

Materials:

  • Substrate: 7-Bromo-2-(difluoromethyl)-1H-indole (1.0 equiv)

  • Catalyst: RuPhos Pd G4 (for secondary amines) or BrettPhos Pd G4 (for primary amines).

  • Base: LiHMDS (1.0 M in THF).

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Procedure:

  • Setup: In a glovebox or under active Argon flow, charge a reaction vial with the indole substrate (1.0 equiv) and the Pd-G4 precatalyst (0.02 – 0.05 equiv / 2-5 mol%).

  • Solvent Addition: Seal the vial and add anhydrous THF (concentration 0.2 M).

  • Amine Addition: Add the amine nucleophile (1.2 equiv).

  • Base Addition (Critical): Dropwise add LiHMDS (2.2 equiv).

    • Note: You need >2 equivalents.[3][4][5] 1.0 equiv deprotonates the indole N-H; the remaining 1.2 equiv acts as the base for the cross-coupling.

    • Observation: The solution will likely turn dark orange/red upon formation of the indolyl anion.

  • Reaction: Heat the mixture to 65°C for 4–12 hours.

    • Why 65°C? The 2-

      
       group is thermally robust, but higher temperatures (>100°C) with strong bases can risk defluorination or oligomerization.
      
  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc.
    
  • Purification: Flash chromatography. Note that the product is a 7-aminoindole, which can be prone to oxidation; store under inert atmosphere.

Protocol B: Protected Route (N-Boc Strategy)

Best for: Scale-up, primary amines that fail Protocol A, or if the


 group shows instability to LHMDS.

Step-by-Step Procedure:

  • Protection: Treat 7-bromo-2-(difluoromethyl)-1H-indole with

    
     (1.2 equiv) and DMAP (0.1 equiv) in MeCN to obtain the N-Boc intermediate.
    
  • Coupling Setup: Charge vial with N-Boc-7-bromoindole (1.0 equiv), Pd(OAc)2 (5 mol%), and RuPhos (10 mol%) (or use RuPhos Pd G3).

  • Base: Add Cs2CO3 (2.0 equiv).

    • Why Cs2CO3? A weaker, heterogeneous base is sufficient for protected indoles and avoids any risk of attacking the

      
       or Boc group.
      
  • Solvent: Toluene (0.2 M).

  • Reaction: Heat to 80–100°C for 12–18 hours.

  • Deprotection: The Boc group can be removed post-coupling using TFA/DCM or thermal deprotection if the amine is stable.

Optimization & Troubleshooting

Screening Matrix

If yields are low (<50%), execute the following screen. The 2-


 group makes the ring electron-deficient, so oxidative addition is rarely the rate-limiting step; usually, it is transmetallation or catalyst death.
VariableOption A (Standard)Option B (High Steric)Option C (Primary Amine)
Ligand RuPhostBuXPhosBrettPhos / tBuBrettPhos
Base LiHMDS (2.2 eq)NaOtBu (1.5 eq)LHMDS (2.5 eq)
Solvent THFToluene1,4-Dioxane
Temp 65°C90°C80°C
Troubleshooting Guide
ObservationDiagnosisCorrective Action
No Reaction (SM Recovery) Catalyst poisoning by free N-H.Switch to Protocol A (LHMDS) to ensure full deprotonation. Increase catalyst loading to 5 mol%.
Debromination (Hydrodehalogenation)

-hydride elimination from amine or solvent.
Switch solvent to Toluene.[6] Ensure amine is not sterically compromising the Pd center.
Bis-arylation Primary amine reacting twice.Use BrettPhos (highly selective for mono-arylation).[2] Use excess amine (1.5 equiv).
Loss of CF2H group Base-mediated decomposition.Switch to Protocol B (Protected) with weak base (

or

).

Decision Tree for Condition Selection

DecisionTree Start Start: 7-Br-2-CF2H-Indole AmineType Identify Amine Type Start->AmineType SecAmine Secondary Amine (Cyclic/Acyclic) AmineType->SecAmine PrimAmine Primary Amine (Aniline/Alkyl) AmineType->PrimAmine DirectRoute Protocol A: Direct Base: LiHMDS Ligand: RuPhos SecAmine->DirectRoute BrettRoute Protocol A: Direct Base: LiHMDS Ligand: BrettPhos PrimAmine->BrettRoute CheckYield Yield > 50%? DirectRoute->CheckYield BrettRoute->CheckYield ProtectRoute Protocol B: Protected Protect N-Boc first Base: Cs2CO3 CheckYield->ProtectRoute No (Fail) End Isolate Product CheckYield->End Yes (Success)

Figure 2: Workflow for selecting the optimal catalytic system based on amine type and reaction outcome.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.[4][7] Organic Letters, 12(20), 4438–4441.[4][7] Link[4]

  • Maiti, D., et al. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 1, 74-81. Link

  • Newman, S. G., & Jensen, K. F. (2013). The role of flow in the development of a catalytic C–N bond forming reaction. Green Chemistry, 15, 1456-1472. (Discusses LHMDS usage in flow for hindered substrates). Link

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Validation & Comparative

Illuminating the Solid State: A Comparative Guide to the Crystallography of 7-Bromo-2-(difluoromethyl)-1H-indole and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount. This knowledge, afforded by techniques like X-ray crystallography, provides invaluable insights into intermolecular interactions, crystal packing, and solid-state properties that directly influence a compound's behavior, from solubility to biological activity. This guide focuses on 7-Bromo-2-(difluoromethyl)-1H-indole, a compound of interest in medicinal chemistry, and navigates the pathway to elucidating its crystal structure.

While a comprehensive search of publicly accessible resources, including the Cambridge Structural Database (CSD), reveals no deposited crystal structure for 7-Bromo-2-(difluoromethyl)-1H-indole at the time of this publication, this guide will provide a robust framework for its determination.[1][2][3] We will present a detailed, field-proven protocol for obtaining single crystals and subsequent X-ray diffraction analysis. Furthermore, by drawing comparisons with structurally related indole derivatives for which crystallographic data are available, we will offer predictive insights into the anticipated structural features of our target molecule.

The Experimental Blueprint: From Powder to Structure

The journey to a crystal structure is a multi-step process that demands precision and an understanding of the underlying physical chemistry.[4] The general workflow is a systematic progression from obtaining high-purity material to the final refinement of the atomic positions.

experimental_workflow cluster_synthesis Material Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis & Purification characterization Characterization (NMR, MS) synthesis->characterization screening Crystallization Screening characterization->screening optimization Optimization of Conditions screening->optimization mounting Crystal Mounting optimization->mounting data_collection Data Collection mounting->data_collection processing Data Processing data_collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Validation & Deposition refinement->validation

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Part 1: The Art of Crystallization

The critical, and often most challenging, step is growing a single crystal of sufficient quality for diffraction. For a small organic molecule like 7-Bromo-2-(difluoromethyl)-1H-indole, several techniques can be employed.

Starting Material: It is imperative to begin with material of the highest possible purity (>98%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction. Standard purification techniques such as column chromatography followed by recrystallization are recommended.

Crystallization Techniques:

  • Slow Evaporation: This is often the simplest and most successful starting point. A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals form.

  • Vapor Diffusion: This technique is particularly useful when only small amounts of material are available.[5] A concentrated solution of the compound in one solvent is placed in a small, open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two solvents slowly mix.

Solvent Selection: The choice of solvent is crucial. For indole derivatives, a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., ethyl acetate, acetone) and polar protic (e.g., methanol, ethanol) should be screened.[6] A good starting point is to find a solvent in which the compound is sparingly soluble at room temperature.

TechniqueAdvantagesDisadvantages
Slow Evaporation Simple setup, can produce large crystals.Can lead to "oiling out" if evaporation is too rapid.
Vapor Diffusion Requires very small amounts of material, good control over saturation.[5]Can be slower, requires careful solvent selection.
Solvent Layering Good for compounds sensitive to temperature changes.Can be difficult to set up without disturbing the interface.

Protocol: Vapor Diffusion Crystallization Screening

  • Preparation: In a small glass vial (e.g., 0.5 mL), prepare a near-saturated solution of 7-Bromo-2-(difluoromethyl)-1H-indole (1-5 mg) in a solvent such as acetone or ethyl acetate.

  • Setup: Place this inner vial into a larger vial (e.g., 4 mL) containing 1-2 mL of a volatile anti-solvent (e.g., hexane or pentane).

  • Sealing and Incubation: Seal the outer vial tightly and leave it undisturbed at a constant temperature (e.g., room temperature or 4°C).

  • Observation: Monitor the vial periodically for crystal growth over several days to weeks. High-quality crystals are typically clear with well-defined faces.

Part 2: The Science of Diffraction

Once a suitable crystal is obtained, it is subjected to a beam of X-rays to generate a diffraction pattern. This pattern contains information about the arrangement of atoms within the crystal.[7][8][9]

Data Collection:

  • Crystal Mounting: A single, well-formed crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant to flash-cool the crystal in a stream of cold nitrogen gas (around 100 K). This minimizes radiation damage during data collection.[10]

  • Diffractometer: The mounted crystal is placed in a single-crystal X-ray diffractometer. The instrument bombards the crystal with a monochromatic X-ray beam and rotates the crystal while a detector records the positions and intensities of the diffracted X-ray spots.

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.

Structure Solution and Refinement:

Specialized software is used to solve the "phase problem" and generate an initial electron density map. From this map, an initial model of the molecule's structure can be built. This model is then refined against the experimental data, adjusting atomic positions, and thermal parameters until the calculated diffraction pattern matches the observed pattern as closely as possible.

In cases where obtaining single crystals proves exceptionally difficult, powder X-ray diffraction (PXRD) can be a powerful alternative for structure determination of organic molecules.[11][12]

Comparative Structural Analysis: Insights from Analogs

In the absence of experimental data for 7-Bromo-2-(difluoromethyl)-1H-indole, we can predict some of its key structural features by examining the crystal structures of related compounds. The indole scaffold is known to participate in various intermolecular interactions, including hydrogen bonding and π-π stacking.[13]

CompoundKey Structural FeaturesCSD Refcode
Indole Orthorhombic, Pna21 space group. N-H···π interactions are significant.[13]INDOLE03
7-Bromoindole (Predicted) The bromine atom at the 7-position is expected to introduce halogen bonding capabilities and influence crystal packing through steric and electronic effects.Not Available
5-Nitroindole Monoclinic system. The nitro group acts as a strong hydrogen bond acceptor.[13]NIINDO01
Indole-3-carbinol Orthorhombic system. The hydroxyl group leads to strong O-H···N and O-H···O hydrogen bonding networks.[13]INDCBL

Expected Features of 7-Bromo-2-(difluoromethyl)-1H-indole:

  • Hydrogen Bonding: The N-H group of the indole ring is a classic hydrogen bond donor. We anticipate the formation of N-H···N or N-H···F hydrogen bonds, creating chains or dimeric motifs in the crystal lattice.

  • Halogen Bonding: The bromine atom at the 7-position is a potential halogen bond donor, capable of interacting with electronegative atoms like oxygen or nitrogen on neighboring molecules. This can be a significant structure-directing interaction.

  • π-π Stacking: The planar indole ring system is prone to π-π stacking interactions, which will likely play a major role in the overall crystal packing.[13]

  • Influence of the Difluoromethyl Group: The -CF2H group at the 2-position will have a profound impact. The fluorine atoms can act as weak hydrogen bond acceptors, while the overall electron-withdrawing nature of the group will modulate the electronic properties of the indole ring, influencing stacking interactions.

intermolecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B M1 7-Bromo-2-(difluoromethyl)-1H-indole M2 7-Bromo-2-(difluoromethyl)-1H-indole M1->M2 N-H···F Hydrogen Bond M1->M2 Br···N Halogen Bond M1->M2 π-π Stacking

Figure 2: Potential intermolecular interactions in the crystal structure.

Conclusion and Future Directions

While the definitive crystal structure of 7-Bromo-2-(difluoromethyl)-1H-indole remains to be determined, this guide provides a comprehensive roadmap for its elucidation. By following the detailed experimental protocols for crystallization and X-ray diffraction, researchers can successfully obtain high-quality structural data. The comparative analysis with known indole analogs offers a predictive framework, highlighting the key intermolecular interactions—hydrogen bonding, halogen bonding, and π-π stacking—that are expected to govern its solid-state architecture. The determination of this crystal structure would be a valuable addition to the structural database, providing crucial insights for the rational design of new pharmaceuticals and functional materials.

References

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  • Cambridge Structural Database (WebCSD) | Issues in Science and Technology Librarianship - Publishing at the Library. Accessed February 17, 2026.
  • CCDC 2339705: Experimental Crystal Structure Determination - University of Otago. Accessed February 17, 2026.
  • CCDC 2181759: Experimental Crystal Structure Determination | NSF Public Access Repository. Accessed February 17, 2026.
  • Standard X-Ray Diffraction Powder Patterns. Volume 7. Data for 53 Substances. Accessed February 17, 2026.
  • 7-Bromoindole 96 51417-51-7 - Sigma-Aldrich. Accessed February 17, 2026.
  • CAS 51417-51-7 7-Bromoindole - Alfa Chemistry. Accessed February 17, 2026.
  • X‐ray crystal analyses of indole‐ and pyrrole‐substituted α‐trifluoromethyl
  • Collection of X-ray diffraction data from macromolecular crystals - PMC. Accessed February 17, 2026.
  • Determination of a complex crystal structure in the absence of single crystals: analysis of powder X-ray diffraction data, guided by solid-state NMR and periodic DFT calculations, reveals a new 2 - RSC Publishing. Accessed February 17, 2026.

Sources

Comparative biological activity of 2-CF2H versus 2-CF3 indole analogs

Comparative Guide: 2-Difluoromethyl ( ) vs. 2-Trifluoromethyl ( ) Indole Analogs

Executive Summary: The "Lipophilic Donor" vs. "Hydrophobic Shield"

In medicinal chemistry, the substitution of the indole 2-position is a critical lever for modulating potency, metabolic stability, and physicochemical properties. While both difluoromethyl (


mechanistically distinct
  • 2-

    
     Indoles:  Act as purely lipophilic, electron-withdrawing bulk . They are ideal for filling hydrophobic pockets and blocking metabolic soft spots but lack specific directional interactions.
    
  • 2-

    
     Indoles:  Function as lipophilic hydrogen bond donors . The polarized C–H bond allows them to act as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, retaining H-bond interactions with the target while significantly improving membrane permeability compared to their non-fluorinated polar counterparts.
    

This guide analyzes the biological implications of these two substitutions, supported by experimental data and mechanistic insights.

Physicochemical Basis of Activity

The divergence in biological activity stems from the fundamental electronic differences between the two groups.

Feature2-Trifluoromethyl (

)
2-Difluoromethyl (

)
Primary Effect Hydrophobic Bulk & Steric OcclusionLipophilic Hydrogen Bond Donor
Hammett Constant (

)
0.54 (Strong EWG)0.32 (Moderate EWG)
H-Bond Capability None (Acceptor only, very weak)Donor (C-H···O/N interactions)
Bioisostere For Methyl (

), Chlorine (

), Isopropyl
Hydroxyl (

), Thiol (

), Amine (

)
Metabolic Stability High (Blocks oxidation)High (Blocks oxidation, though C-H is acidic)
The "Lipophilic Hydrogen Bond Donor" Concept

Unlike the chemically inert


  • Mechanism: In a protein binding pocket, a 2-

    
     indole can form a hydrogen bond with backbone carbonyls or side-chain acceptors (e.g., Asp, Glu), a capability completely absent in 2-
    
    
    analogs.
  • Lipophilicity Trade-off: While

    
     groups lower LogP (reducing permeability), 
    
    
    increases LogP (enhancing permeability) while maintaining the critical H-bond interaction.
Comparative Case Studies
Case Study A: COX-2 Inhibition (The

Advantage)
  • Target: Cyclooxygenase-2 (COX-2)[1]

  • Compound: 2-Trifluoromethyl-Indomethacin analogs.

  • Mechanism: The COX-2 active site features a distinct hydrophobic side pocket (bordered by Val-349, Ala-527, Ser-530, and Leu-531) that is larger than the corresponding pocket in COX-1.

  • Data Insight:

    • Replacing the 2-methyl group of Indomethacin with a 2-

      
        group results in a tight-binding inhibitor.[1]
      
    • The

      
       group fills this hydrophobic pocket more effectively than 
      
      
      , leading to high potency and selectivity.
    • Key Result:

      
       (COX-2) = 267 nM with >100-fold selectivity over COX-1.[1]
      
    • Why

      
       would fail here:  The pocket is purely hydrophobic. A polarized 
      
      
      group would incur a desolvation penalty without finding a matching H-bond acceptor, likely reducing affinity compared to the lipophilic
      
      
      .
Case Study B: Menin-MLL Inhibition (The

Advantage)
  • Target: Menin-MLL protein-protein interaction (critical in leukemia).

  • Context: Optimization of binding affinity via 2-substituents.

  • Data Trend:

    • A study on Menin-MLL inhibitors demonstrated a "sweet spot" for the difluoromethyl group.

    • 
       Analog: 
      
      
      nM.[2]
    • 
       Analog: 
      
      
      nM.[2]
    • 
       Analog: 
      
      
      nM (Highest Potency).
  • Mechanism: The

    
     group likely forms a specific weak hydrogen bond with a backbone carbonyl within the binding cleft, which the 
    
    
    cannot form and the
    
    
    is too sterically bulky or electron-rich (fluorine lone pair repulsion) to accommodate.
Decision Logic: When to Use Which?

The following decision tree illustrates the strategic selection process for medicinal chemists.

DecisionTreeStartTarget Binding Pocket AnalysisPocketTypeIs the pocket purely hydrophobicor does it have polar residues?Start->PocketTypeHydrophobicPurely Hydrophobic(e.g., COX-2 side pocket)PocketType->HydrophobicHydrophobicPolarContains H-Bond Acceptor(C=O, Asp, Glu)PocketType->PolarPolar/MixedCF3_ChoiceSelect 2-CF3 IndoleHydrophobic->CF3_ChoiceCF2H_ChoiceSelect 2-CF2H IndolePolar->CF2H_ChoiceCF3_ReasonMaximizes lipophilic contactsFills volume (Van der Waals)No desolvation penaltyCF3_Choice->CF3_ReasonMetabolismIs the 2-position ametabolic soft spot?CF3_Reason->MetabolismCF2H_ReasonActs as Lipophilic H-Bond DonorBioisostere for -OH/-SHMaintains permeabilityCF2H_Choice->CF2H_ReasonCF2H_Reason->MetabolismMetab_ResultBoth groups block CYP450 oxidation(CF3 > CF2H slightly)Metabolism->Metab_Result

Figure 1: Strategic decision tree for selecting between difluoromethyl and trifluoromethyl substitutions based on active site topology.

Experimental Protocols

To validate the activity of these analogs, the following protocols are recommended.

A. Synthesis of 2-

Indoles (Key Method)

Unlike 2-


  • Reagents: 2-Vinylaniline derivative,

    
     (PDFA - Difluorocarbene source), Iodine (
    
    
    ) or photocatalyst.
  • Procedure:

    • Dissolve 2-vinylaniline (1.0 equiv) in DMF.

    • Add PDFA (2.0 equiv) and catalyst under Argon atmosphere.

    • Heat to 60-80°C for 4-6 hours. The difluorocarbene generated in situ inserts into the N-H bond or cyclizes across the alkene.

    • Purification: Silica gel chromatography (Hexane/EtOAc).

      
       products are distinct on TLC due to different polarity vs. 
      
      
      .
B. Self-Validating Binding Assay (Fluorescence Polarization)

This protocol ensures that observed differences are due to specific binding, not aggregation.

  • Preparation: Express recombinant target protein (e.g., Menin).

  • Tracer: Use a fluorescein-labeled peptide known to bind the target.

  • Titration:

    • Incubate Protein (at

      
       concentration) + Tracer (10 nM) + Indole Analog (varying conc. 1 nM - 10 
      
      
      M).
    • Control 1 (Negative): Buffer + Tracer (No protein) to check for compound autofluorescence.

    • Control 2 (Positive): Known inhibitor (e.g., native ligand).

  • Readout: Measure Fluorescence Polarization (mP).

  • Data Analysis: Plot mP vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to determine

    
    .
    
    • Validation Check: If the Hill slope is > 2.0, suspect colloidal aggregation (promiscuous inhibition) rather than specific binding.

      
       analogs are more prone to aggregation due to higher lipophilicity.
      
Quantitative Comparison Table
Parameter2-Methyl Indole2-

Indole
2-

Indole
LogP (Lipophilicity) Baseline+0.3 to +0.5 vs Baseline+0.8 to +1.2 vs Baseline
Binding Mode Steric fit onlySteric + H-Bond Donor Steric + Hydrophobic
Metabolic

Low (Benzylic oxidation)HighVery High
Solubility ModerateModerateLow (Risk of precipitation)
Rec.[3] Application Initial HitLead Optimization (Potency/ADME balance)Potency Driver (Hydrophobic pockets)
References
  • Zafrani, Y., et al. "CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3?" Journal of Medicinal Chemistry, 2019. Link

  • Gierse, J. K., et al. "The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor." Journal of Medicinal Chemistry, 2013. Link

  • BenchChem. "Evaluating the Impact of the Difluoromethyl Group on Binding Affinity: A Comparative Guide."[2] BenchChem Technical Guides, 2025. Link

  • Xing, L., et al. "Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1)."[4] Journal of Medicinal Chemistry, 2013. Link

Safety Operating Guide

Technical Guide: Safe Disposal of 7-Bromo-2-(difluoromethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Protocols

Compound Class: Halogenated Heterocycle (Fluorinated & Brominated Indole) Primary Hazard: Irritant (Skin/Eye/Respiratory); Toxic Combustion Products (HF, HBr, NOx). Disposal Stream: Halogenated Organic Waste (Strict Segregation Required). Prohibition: NEVER dispose of down the drain or in regular trash. DO NOT mix with strong oxidizers or non-halogenated solvents if avoidable.[1]

Chemical Hazard Profile & Disposal Logic

As a Senior Application Scientist, it is critical to understand why we dispose of this compound using specific protocols. The presence of both bromine and a difluoromethyl group on the indole core dictates the waste management strategy.

The "Double Halogen" Factor

Unlike simple organic waste, 7-Bromo-2-(difluoromethyl)-1H-indole presents a dual-threat during thermal destruction (incineration), which is the standard disposal method for organic research chemicals.

Structural ComponentCombustion ByproductRisk FactorOperational Requirement
Indole Core (N) Nitrogen Oxides (NOx)Smog/Respiratory toxinStandard Incineration
Bromine (C-7) Hydrogen Bromide (HBr)Corrosive Acid GasAcid Gas Scrubbers
Difluoromethyl (C-2) Hydrogen Fluoride (HF) Extremely Corrosive/Toxic Specialized Refractory Lining & Scrubbing

Expert Insight: The difluoromethyl group (


) is chemically robust but releases HF upon high-temperature incineration. Standard incinerators lacking appropriate scrubbers can be damaged by HF, and the release is an environmental violation. Therefore, accurate labeling is the single most critical step in the disposal workflow to ensure the waste facility routes it to a HF-capable unit.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Solid Reagent (Expired or Excess)

Applicability: Pure solid compound in original or secondary vials.

  • Containment: Keep the substance in its original glass vial if intact. If the vial is damaged, transfer to a High-Density Polyethylene (HDPE) or glass container with a Teflon-lined screw cap.

    • Why HDPE? While glass is generally safe for storage, HDPE is more resistant to breakage during waste transport.

  • Bagging: Place the container into a clear, sealable plastic bag (secondary containment) to prevent contamination of the outer waste bin.

  • Labeling: Apply a hazardous waste label.

    • Must Read: "Solid Waste: 7-Bromo-2-(difluoromethyl)-1H-indole."

    • Constituents: "Halogenated Organic (Bromine, Fluorine)."[1][2]

    • Hazard Checkboxes: Toxic, Irritant.[3][4]

  • Accumulation: Deposit into the lab's Solid Hazardous Waste Drum .

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Applicability: Mother liquors, extraction solvents, or reaction byproducts containing the compound.

  • Stream Selection: Use the Halogenated Solvent Waste carboy.

    • Critical Check: Ensure the carboy material is compatible with the solvent used (e.g., DCM, Chloroform, Ethyl Acetate).

  • pH Check: If the reaction involved acids or bases, neutralize the solution to pH 6–8 before adding to the organic waste carboy.

    • Safety Mechanism: Adding acidic/basic solutions to organic waste can trigger exothermic reactions or gas evolution.

  • Transfer: Funnel the liquid into the carboy. Avoid overfilling (leave 10% headspace).

  • Logging: Immediately record the addition on the waste tag.

    • Entry: "Trace 7-Bromo-2-(difluoromethyl)-1H-indole in [Solvent Name]."

    • Volume: Record exact volume added.

Spill Management Workflow

Trigger: Spillage of solid powder (>100 mg) or liquid solution on bench/floor.

PPE Requirements:

  • Nitrile Gloves (Double gloving recommended for halogenated organics).

  • Safety Goggles (Chemical Splash).

  • Lab Coat.

  • If powder is fine/dusty: N95 or P100 respirator.

Protocol:

  • Isolate: Evacuate immediate area; mark boundaries.

  • Contain:

    • Solid: Cover with wet paper towels to prevent dust generation.

    • Liquid: Surround with absorbent pads or vermiculite.

  • Cleanup: Scoop material into a disposable wide-mouth jar.

  • Decontaminate: Scrub surface with soap and water; collect rinsate as Halogenated Liquid Waste .

  • Disposal: Label the jar as "Spill Debris: Halogenated Indole" and treat as solid hazardous waste.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision nodes for disposing of 7-Bromo-2-(difluoromethyl)-1H-indole, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards.

DisposalWorkflow Start Waste Generation: 7-Bromo-2-(difluoromethyl)-1H-indole StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure Reagent/Spill Debris) StateCheck->Solid Powder/Debris Liquid Liquid Waste (Solvent Mixtures) StateCheck->Liquid Solution SolidContainer Containerize: Double-bagged or HDPE Jar Solid->SolidContainer SolidLabel Label: 'Solid Halogenated Organic' SolidContainer->SolidLabel Pickup EHS / Waste Management Pickup SolidLabel->Pickup Segregation Segregate Stream: HALOGENATED Carboy Liquid->Segregation Log Log Contents: Note Fluorine/Bromine Content Segregation->Log Log->Pickup Incineration High-Temp Incineration (w/ Acid Gas Scrubbers) Pickup->Incineration Final Destruction

Figure 1: Decision tree for segregating and processing halogenated indole waste streams.

Regulatory & Compliance Data

ParameterSpecification
EPA Waste Code (RCRA) Not specifically P/U listed. Defaults to D001 (if flammable solvent) or Hazardous Waste (General) .
DOT Shipping Name Toxic solids, organic, n.o.s.[3] (if pure) or Waste Flammable Liquid (if in solvent).
Compatibility Group Group 10 (Organic Halogenated). Do not mix with Group 1 (Acids) or Group 2 (Bases) without neutralization.
Incompatible Materials Strong Oxidizers (Peroxides), Alkali Metals (Lithium, Sodium).

Self-Validating System Check: Before handing over waste, verify:

References

  • Fisher Scientific. (2025). Safety Data Sheet: 7-Bromoindole. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Management for Halogenated Organics. Retrieved from

  • Sigma-Aldrich. (2025).[5] Product Safety: 7-Bromo-4,5-difluoro-1H-indole (Analogous Structure). Retrieved from

  • University of Wisconsin-Madison. (2022). Disposal Procedures by Chemical: Halogenated Solvents. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.